molecular formula C7H13NO2 B1333780 1-Methylpiperidine-4-carboxylic acid CAS No. 68947-43-3

1-Methylpiperidine-4-carboxylic acid

Cat. No. B1333780
CAS RN: 68947-43-3
M. Wt: 143.18 g/mol
InChI Key: HCKNAJXCHMACDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the provided papers. For instance, the N-carboxyanhydride of a tetramethylpiperidine derivative was synthesized using a multi-step process starting from a tetramethyl-4-oxo-piperidine and involving oxidation and the Bucherer-Bergs synthesis, followed by a reaction with phosgene to yield the desired N-carboxyanhydride . Similarly, the synthesis of 4-carboxy-4-anilidopiperidine derivatives was optimized to improve yield and facilitate the conversion to free acids, which are valuable precursors for radiotracers . These methods could potentially be adapted for the synthesis of 1-methylpiperidine-4-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and potential applications. The papers do not directly discuss the molecular structure of 1-methylpiperidine-4-carboxylic acid, but they do provide insights into the structural analysis of similar compounds. For example, the coordination chemistry of a bipyridine derivative was explored, and its structure was determined using single-crystal X-ray diffraction . This technique could be applied to determine the molecular structure of 1-methylpiperidine-4-carboxylic acid once synthesized.

Chemical Reactions Analysis

The chemical reactions of piperidine derivatives are diverse and can be tailored for specific applications. The papers describe various reactions, such as bromination and azo-coupling, which are used to modify the properties of acridine derivatives . While these reactions are not directly related to 1-methylpiperidine-4-carboxylic acid, they demonstrate the type of chemical modifications that can be performed on piperidine-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure. The provided papers do not discuss the properties of 1-methylpiperidine-4-carboxylic acid specifically. However, the synthesis and structural analysis of related compounds, as well as their reactions, suggest that these derivatives can exhibit a range of properties that can be fine-tuned for specific uses, such as spin labeling or as building blocks for coordination polymers .

Scientific Research Applications

Antibacterial Evaluation

1-Methylpiperidine-4-carboxylic acid derivatives have been studied for their potential antibacterial properties. A study synthesized various derivatives and evaluated them for antibacterial efficacy, showing promising results (Aziz-ur-Rehman et al., 2017).

Biochemical Applications

This compound has been used in the synthesis of specific biochemical agents. For instance, its derivatives have been involved in creating certain spin-labeled amino acids, which are effective in peptides and serve as excellent probes in electron spin resonance spectroscopy (C. Toniolo et al., 1998).

Synthesis of Pharmaceuticals

1-Methylpiperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the synthesis of Donepezil hydrochloride, a medication used for treating Alzheimer's disease (H. Bing, 2005).

Enzyme Inhibition

Several studies have explored the enzyme inhibitory activities of 1-Methylpiperidine-4-carboxylic acid derivatives. These compounds have shown effectiveness against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurological disorders (Aziz-ur-Rehman et al., 2017).

Material Science

This compound has also found applications in material science. For instance, its derivatives have been used as catalysts in the synthesis of polyimide nanocomposites, enhancing properties like thermal stability and gas barrier efficiency (Jeong-un Jin et al., 2019).

Chemical Synthesis

1-Methylpiperidine-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds, including heterocycles and pharmaceutical intermediates. Its reactivity and structural properties make it a valuable component in chemical synthesis (S. Ibenmoussa et al., 1998).

Safety And Hazards

1-Methylpiperidine-4-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKNAJXCHMACDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371717
Record name 1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-carboxylic acid

CAS RN

68947-43-3
Record name 1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of 1-methyl-piperidin-4-yl carboxylic acid (0.050 g, 0.30 mmol, 1.0 equiv) and EDC (0.057 g, 0.30 mmol, 1.0 equiv) was prepared in 15 mL of DMF. After 15 min morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride (0.128 g, 0.30 mmol, 1.0 equiv) was added followed by N-methyl-morpholine (0.12 g, 1.2 mmol, 4.0 equiv) followed by stirring overnight (16 h). The reaction mixture was diluted with 100 mL of saturated sodium bicarbonate solution and the product was extracted with 2×50 mL of EtOAc. The combined organic extracts were concentrated. The crude product was purified by semi-prep reverse-phase HPLC using 20 to 80% CH3CN in water over a gradient of 25 min to yield the desired product as a white solid (39 mg); MS, m/z 517=M+1.
Name
Quantity
0.057 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
Quantity
0.128 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

12.5 cm3 of a 4 N aqueous sodium hydroxide solution are added, at 20° C., to 7.60 g of ethyl 1-methyl-4-piperidinecarboxylate in solution in 35 cm3 of ethanol. After stirring for 20 hours, the reaction mixture is concentrated to a reduced volume and then neutralized with 12.5 cm3 of a 4 N aqueous hydrochloric acid solution and finally concentrated to dryness under reduced pressure (2.7 kPa). The residue is stirred in 60 cm3 of anhydrous ethanol, and then filtered. The filtrate is concentrated to dryness under reduced pressure (2.7 Kpa) at 20° C., to give 6.3 g of 1-methyl-4-piperidinecarboxylic acid in the form of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl piperidine-4-carboxylate (4.72 g), methyl iodide (2.24 mL), potassium carbonate (8.29 g) and acetonitrile (50 mL) was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure and water (150 mL) was added. The mixture was extracted with ethyl acetate (150 mL). The ethyl acetate layer was washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. A 1N aqueous sodium hydroxide solution (20 mL) was added to the residue (2.64 g), and the mixture was stirred overnight at room temperature. The reaction mixture was neutralized by adding 1N hydrochloric acid (20 mL) and the mixture was concentrated under reduced pressure. Ethanol was added to the residue, and the precipitate was filtered off. The filtrate was concentrated under reduced pressure. This step was repeated and ethanol and ethyl acetate were added to the residue for crystallization to give 1-methylpiperidine-4-carboxylic acid (1.79 g) as a colorless solid.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Isonipecotic acid (50 g, 0.387 mole) was dissolved in water (500 ml) and 37% formaldehyde (125 ml). 10% Palladium on carbon (50 g) was added and the mixture was shaken under a hydrogen atmosphere at 60 psi at room temperature for 18 hours.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylpiperidine-4-carboxylic acid
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1-Methylpiperidine-4-carboxylic acid
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1-Methylpiperidine-4-carboxylic acid
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1-Methylpiperidine-4-carboxylic acid
Reactant of Route 5
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1-Methylpiperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methylpiperidine-4-carboxylic acid

Citations

For This Compound
54
Citations
WB Im, HN Christensen, B Sportés - Biochimica et Biophysica Acta (BBA) …, 1976 - Elsevier
… Furthermore, the effects of 4-amino-1-methylpiperidine-4-carboxylic acid and azaleucine were negligible at pH 6.5, 6.0 and 5.5. For ornithine, the optimum was similar but much broader…
Number of citations: 19 www.sciencedirect.com
F Bergel, AL Morrison, H Rinderknecht - Journal of the Chemical …, 1944 - pubs.rsc.org
… isopropyl, F-hydroxyethyl, cyclohexyl and allyl esters of 4-phenyl- 1-methylpiperidine-4-carboxylic acid. The ethyl ester was also obtained directly from the nitrile by heating it with an …
Number of citations: 15 pubs.rsc.org
HN Christensen, ME Handlogten… - Journal of medicinal …, 1983 - ACS Publications
… medium (pH 7.4 and 37 C) containing labeled BCH and a range of concentrations of carrier BCH, of BCO (4), of its /3-epimer (5), or of 4-amino-1 -methylpiperidine4-carboxylic acid (…
Number of citations: 53 pubs.acs.org
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
… Starting from 4-[4-(4-chlorophenoxy)benzenesulfonyl]-1-methylpiperidine-4-carboxylic acid (… )benzenesulfonyl]-1-methylpiperidine-4-carboxylic acid hydroxyamide was isolated as a …
Number of citations: 104 pubs.acs.org
J Hao - Scientific Journal of Intelligent Systems Research …, 2021 - sjisr.org
… 14.32 g (100 mmol) 1-methylpiperidine-4carboxylic acid and 19.78 g (200 moml) thionyl … at 60 ℃ for 5 h to obtain 1-methylpiperidine-4-carboxylic acid chloride. To weigh 5.56 g (76 …
Number of citations: 0 www.sjisr.org
SA Lomenzo, JB Rhoden, S Izenwasser… - Journal of medicinal …, 2005 - ACS Publications
… 4-Aryl-1-methylpiperidine-4-carboxylic Acid Ethyl Ester (7). The nitriles 6 (5.2 mmol) in an aqueous solution of sulfuric acid (6.5 mL H 2 SO 4 :H 2 O, 1:1) was heated in an oil bath at 120 …
Number of citations: 21 pubs.acs.org
S Wei, YB Tang, H Hua, E Ohkoshi, M Goto… - Bioorganic & medicinal …, 2013 - Elsevier
… and 4b, 4c, 4f) showed inhibitory activity against all four tumor cell lines (Table 1), and the most active compound, 3c, with ester groups derived from 1-methylpiperidine-4-carboxylic acid…
Number of citations: 34 www.sciencedirect.com
CY Cheng, LW Hsin, JP Liou - Tetrahedron, 1996 - Elsevier
… compound 1 or its 7-O-demethylated analog has not been documented, despite the fact that the closely related ANt fragment 4-(2'-hydroxyphenyl)-1-methylpiperidine-4-carboxylic acid …
Number of citations: 29 www.sciencedirect.com
G Ronquist, HN Christensen - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
A stimulation by certain amino acids of the hydrolysis of ATP by a vesicular preparation from the Ehrlich ascites tumor cell has been observed, independently of the presence or absence …
Number of citations: 13 www.sciencedirect.com
L Servillo, A Giovane, R Casale, ML Balestrieri… - Food chemistry, 2016 - Elsevier
… -N,N,N-trimethyllysine hydrochloride, pipecolic acid, 1-methylpiperidine-2-carboxylic acid hydrochloride, 1-methylpiperidine-3-carboxylic acid, and 1-methylpiperidine-4-carboxylic acid …
Number of citations: 24 www.sciencedirect.com

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